3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is an aromatic amine compound characterized by the presence of chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps. One common method starts with p-Chlorobenzotrifluoride, which undergoes ring chlorination to form 3,4,5-Trichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride. The latter is then subjected to fluoridization and ammoniation reactions to yield 2,6-dichloro-4-trifluoromethyl aniline .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and ammoniation processes. These methods are optimized to reduce production costs and minimize waste generation. challenges such as high production costs and waste management remain .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Halogenation and other substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various halogenated compounds .
Scientific Research Applications
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Shares similar structural features but lacks the phenoxy group.
4-Chloro-3-(trifluoromethyl)aniline: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of its phenoxy, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
57478-18-9 |
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Molecular Formula |
C13H7Cl3F3NO |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-8-5-7(20)1-2-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
ODOPOLZJVIAEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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